molecular formula C9H11BrClNO B1404330 Ethyl 3-bromobenzimidate hydrochloride CAS No. 57508-63-1

Ethyl 3-bromobenzimidate hydrochloride

Cat. No.: B1404330
CAS No.: 57508-63-1
M. Wt: 264.54 g/mol
InChI Key: BDAJURJZSBHBLG-UHFFFAOYSA-N
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Description

Ethyl 3-bromobenzimidate hydrochloride is an organic compound with the molecular formula C9H11BrClNO. It is a derivative of benzimidate and is characterized by the presence of a bromine atom at the third position of the benzene ring. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromobenzimidate hydrochloride can be synthesized by reacting 3-bromobenzoic acid with ethanolamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromobenzimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromobenzimidate hydrochloride involves its interaction with specific molecular targets. The bromine atom at the third position of the benzene ring plays a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chlorobenzimidate hydrochloride
  • Ethyl 3-fluorobenzimidate hydrochloride
  • Ethyl 3-iodobenzimidate hydrochloride

Uniqueness

Ethyl 3-bromobenzimidate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethyl 3-bromobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJURJZSBHBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromobenzimidate hydrochloride
Reactant of Route 2
Ethyl 3-bromobenzimidate hydrochloride
Reactant of Route 3
Ethyl 3-bromobenzimidate hydrochloride

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